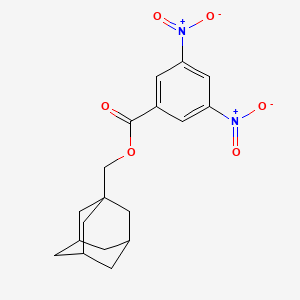
1-adamantylmethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-adamantylmethyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.13213636 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-adamantylmethyl 3,5-dinitrobenzoate is the fungal species Candida albicans . This organism is often found in clinical contexts and is the principal cause of candidiasis, which represents one of the main causes of hospital infections .
Mode of Action
The compound interacts with its targets by inhibiting the growth of all strains of Candida albicans with minimum inhibitory concentrations of 0.27–1.10 mM . The biological results corroborated the molecular model, which pointed to a multi-target antifungal mechanism of action for this compound in C. albicans .
Biochemical Pathways
The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Pharmacokinetics
The compound’s molecular weight is 226143 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Candida albicans strains, demonstrating its potential as an antifungal agent . The compound’s effectiveness against this organism suggests it could be useful in treating infections caused by C. albicans.
Properties
IUPAC Name |
1-adamantylmethyl 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-17(14-4-15(19(22)23)6-16(5-14)20(24)25)26-10-18-7-11-1-12(8-18)3-13(2-11)9-18/h4-6,11-13H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSIRSJYXTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone](/img/structure/B5139447.png)
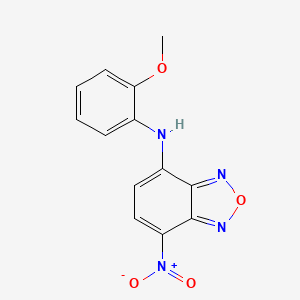
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B5139468.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-pyrrolidin-1-ylethanamine](/img/structure/B5139476.png)
![METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5139481.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
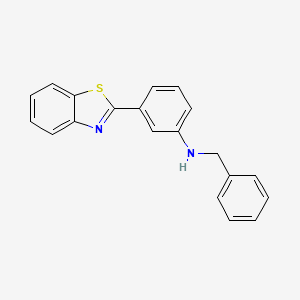
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)
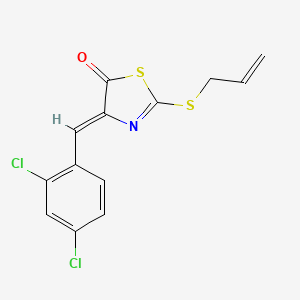
![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)
![5-(3-bromo-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B5139541.png)
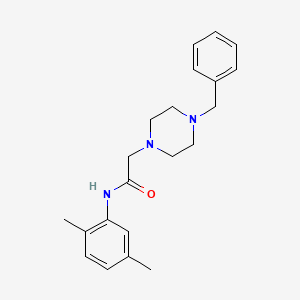
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
